2-Phenoxyoxane-3,4,5-triol
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Overview
Description
2-Phenoxyoxane-3,4,5-triol is a chemical compound characterized by its unique structure, which includes a phenoxy group attached to an oxane ring with three hydroxyl groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyoxane-3,4,5-triol typically involves the reaction of phenol with an oxane derivative under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with an oxane derivative in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the phenoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyoxane-3,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenyl beta-D-glucopyranoside: Similar structure with a phenoxy group attached to a sugar moiety.
2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol: A compound with similar hydroxyl groups and phenoxy structure.
Uniqueness
2-Phenoxyoxane-3,4,5-triol is unique due to its specific arrangement of hydroxyl groups on the oxane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-phenoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHKOWSOJOEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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